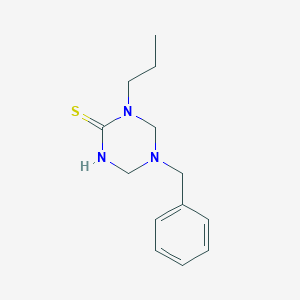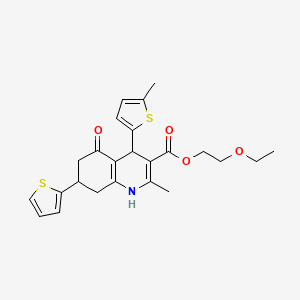
5-Benzyl-1-propyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-propyl-1,3,5-triazinane-2-thione: is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazinane ring structure with a benzyl group at the 5-position and a propyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isocyanuric acid with benzyl and propyl substituents in the presence of a suitable base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new materials .
Biology and Medicine: The compound has potential applications in biology and medicine due to its unique structural features. It may be explored for its biological activity, including antimicrobial, antiviral, or anticancer properties. Researchers are investigating its potential as a therapeutic agent or as a tool for studying biological processes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3,5-Triazinane-2-thione: A simpler analog without the benzyl and propyl substituents.
5-Benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione: A similar compound with an ethoxypropyl group instead of a propyl group.
5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione: A related compound with a dimethylamino group.
Uniqueness: 5-Benzyl-1-propyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H19N3S |
|---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
5-benzyl-1-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C13H19N3S/c1-2-8-16-11-15(10-14-13(16)17)9-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,14,17) |
InChI Key |
UDQGEPCHVCVEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CN(CNC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594179.png)
![3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-chlorobenzoate](/img/structure/B11594184.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohex-3-en-1-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11594187.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11594189.png)
![1-(2-{[4,6-Bis(diethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-3-phenylurea](/img/structure/B11594191.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594207.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11594208.png)


![(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B11594222.png)
![2-Methoxyethyl 6,11-dioxo-2-(4-pyridyl)-6,11-dihydrobenzo[F]pyrido[1,2-A]indole-12-carboxylate](/img/structure/B11594223.png)
![12,14-dimethyl-17-(4-methylphenyl)-9-pyridin-3-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B11594226.png)
![N-allyl-1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11594230.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594237.png)
